molecular formula C40H40N4O2 B075590 Chromopyrazole II CAS No. 1433-79-0

Chromopyrazole II

Cat. No. B075590
CAS RN: 1433-79-0
M. Wt: 608.8 g/mol
InChI Key: BWNUYVGJRXKHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromopyrazole II is a heterocyclic organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. It is a member of the pyrazole family of compounds and has been extensively studied for its various biological and pharmacological activities.

Mechanism Of Action

The mechanism of action of Chromopyrazole II is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell growth. It also inhibits the activity of protein kinases, which are involved in various cellular processes, including cell division and differentiation.

Biochemical And Physiological Effects

Chromopyrazole II has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the expression of various genes involved in disease progression. The compound has been investigated for its potential to improve cognitive function and memory, reduce inflammation, and prevent oxidative stress.

Advantages And Limitations For Lab Experiments

Chromopyrazole II has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, the compound has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for research on Chromopyrazole II, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, and optimizing its synthesis method. The compound can also be modified to enhance its biological and pharmacological activities and improve its solubility and stability. Further studies are needed to fully understand the potential of Chromopyrazole II for scientific research and its applications in medicine and other fields.

Synthesis Methods

The synthesis of Chromopyrazole II involves the reaction of 3,5-dimethylpyrazole with chromene-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to produce Chromopyrazole II in high yields and purity, making it suitable for various applications in scientific research.

Scientific Research Applications

Chromopyrazole II has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.

properties

CAS RN

1433-79-0

Product Name

Chromopyrazole II

Molecular Formula

C40H40N4O2

Molecular Weight

608.8 g/mol

IUPAC Name

4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C40H40N4O2/c1-30-38(39(45)44(43(30)4)37-18-12-7-13-19-37)40(46,33-20-24-35(25-21-33)41(2)28-31-14-8-5-9-15-31)34-22-26-36(27-23-34)42(3)29-32-16-10-6-11-17-32/h5-27,46H,28-29H2,1-4H3

InChI Key

BWNUYVGJRXKHPE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O

Origin of Product

United States

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